molecular formula C6H11NO3 B14032791 6-Aminohexahydrofuro[3,2-b]furan-3-ol

6-Aminohexahydrofuro[3,2-b]furan-3-ol

Cat. No.: B14032791
M. Wt: 145.16 g/mol
InChI Key: NTIGTCIZCBNMIP-UHFFFAOYSA-N
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Description

6-Aminohexahydrofuro[3,2-b]furan-3-ol is a complex organic compound with the molecular formula C6H11NO3 It is known for its unique structure, which includes a hexahydrofurofuran ring system with an amino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminohexahydrofuro[3,2-b]furan-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the hexahydrofurofuran ring system. The amino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-Aminohexahydrofuro[3,2-b]furan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of amino-substituted compounds .

Scientific Research Applications

6-Aminohexahydrofuro[3,2-b]furan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Aminohexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 6-Aminotetrahydrofuro[3,2-b]furan-3-ol
  • 6-Aminopentahydrofuro[3,2-b]furan-3-ol
  • 6-Aminotetrahydrofuro[3,2-b]furan-2-ol

Uniqueness

6-Aminohexahydrofuro[3,2-b]furan-3-ol is unique due to its specific ring structure and the position of the amino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol

InChI

InChI=1S/C6H11NO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2,7H2

InChI Key

NTIGTCIZCBNMIP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(O1)C(CO2)O)N

Origin of Product

United States

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